molecular formula C20H17BrN2O4S B3206269 ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate CAS No. 1040666-83-8

ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B3206269
CAS No.: 1040666-83-8
M. Wt: 461.3 g/mol
InChI Key: VCPYJSMREDAQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that features a combination of oxazole and benzoate structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method includes the formation of the oxazole ring followed by the introduction of the bromophenyl group. The final step involves the esterification of the benzoate moiety.

    Formation of Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Bromophenyl Group: This step often involves a bromination reaction using reagents like bromine or N-bromosuccinimide (NBS).

    Esterification: The final step involves the esterification of the benzoate group using reagents like ethanol and a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-{[5-(2-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate
  • Ethyl 4-(2-{[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate

Uniqueness

Ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior.

Properties

IUPAC Name

ethyl 4-[[2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4S/c1-2-26-19(25)13-6-8-16(9-7-13)23-18(24)12-28-20-22-11-17(27-20)14-4-3-5-15(21)10-14/h3-11H,2,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPYJSMREDAQKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-(2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.